molecular formula C20H26F2Sn B14503334 Dibutylbis(3-fluorophenyl)stannane CAS No. 62967-77-5

Dibutylbis(3-fluorophenyl)stannane

Cat. No.: B14503334
CAS No.: 62967-77-5
M. Wt: 423.1 g/mol
InChI Key: GBOYRUFUNYJLRB-UHFFFAOYSA-N
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Description

Dibutylbis(3-fluorophenyl)stannane is an organotin compound featuring two butyl (C₄H₉) groups and two 3-fluorophenyl (C₆H₄F) groups bonded to a central tin atom. Its molecular formula is inferred as C₂₀H₂₆F₂Sn, with a molecular weight of approximately 431.12 g/mol. Organotin compounds like this are utilized in catalysis, polymer stabilization, and organic synthesis due to their tunable electronic and steric properties .

Properties

CAS No.

62967-77-5

Molecular Formula

C20H26F2Sn

Molecular Weight

423.1 g/mol

IUPAC Name

dibutyl-bis(3-fluorophenyl)stannane

InChI

InChI=1S/2C6H4F.2C4H9.Sn/c2*7-6-4-2-1-3-5-6;2*1-3-4-2;/h2*1-2,4-5H;2*1,3-4H2,2H3;

InChI Key

GBOYRUFUNYJLRB-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(C1=CC=CC(=C1)F)C2=CC=CC(=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibutylbis(3-fluorophenyl)stannane typically involves the reaction of dibutyltin dichloride with 3-fluorophenyl magnesium bromide in an anhydrous solvent such as diethyl ether. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis. The general reaction scheme is as follows:

(Bu2SnCl2)+2(3-FC6H4MgBr)(Bu2Sn(3-FC6H4)2)+2MgBrCl\text{(Bu}_2\text{SnCl}_2) + 2 \text{(3-FC}_6\text{H}_4\text{MgBr}) \rightarrow \text{(Bu}_2\text{Sn(3-FC}_6\text{H}_4)_2) + 2 \text{MgBrCl} (Bu2​SnCl2​)+2(3-FC6​H4​MgBr)→(Bu2​Sn(3-FC6​H4​)2​)+2MgBrCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Dibutylbis(3-fluorophenyl)stannane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form dibutyltin oxide derivatives.

    Substitution: The fluorophenyl groups can be substituted with other nucleophiles under appropriate conditions.

    Reduction: The tin center can be reduced to form lower oxidation state tin compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Oxidation: Dibutyltin oxide derivatives.

    Substitution: Various substituted organotin compounds.

    Reduction: Lower oxidation state tin compounds.

Scientific Research Applications

Dibutylbis(3-fluorophenyl)stannane has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials and as a stabilizer in polymers.

Mechanism of Action

The mechanism of action of dibutylbis(3-fluorophenyl)stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with biological molecules, leading to inhibition or activation of specific pathways. The fluorophenyl groups may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key structural analogs include variations in aryl substituents (halogen type/position) and alkyl/aryl groups on tin. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Tin Aryl Substituents H-Bond Acceptors Key Properties/Applications
Dibutylbis(3-fluorophenyl)stannane C₂₀H₂₆F₂Sn ~431.12 Two butyl groups Two 3-fluorophenyl 0 Moderate steric bulk; potential use in Stille coupling
Bis(4-bromophenyl)diphenylstannane C₂₄H₁₈Br₂Sn 584.92 Two phenyl groups Two 4-bromophenyl 0 Stronger electron-withdrawing effect; used in halogenated coupling reactions
Bis(4-ethynylphenyl)dimethylstannane C₁₈H₁₆Sn 351.03 Two methyl groups Two 4-ethynylphenyl 0 High reactivity due to ethynyl groups; applications in materials science
Bis(4-methoxyphenyl)dimethylstannane C₁₆H₂₀O₂Sn 363.04 Two methyl groups Two 4-methoxyphenyl 2 Electron-donating methoxy groups; enhanced solubility
(3,3'-Difluoro-bithiophene)bis(trimethylstannane) C₁₄H₁₈F₂S₂Sn₂ ~532.76 Two trimethyl groups Difluoro-bithiophene 0 Conjugated system; used in optoelectronics

Key Observations:

  • Substituent Effects : Fluorine (meta) provides weaker electron withdrawal compared to para-bromo or ethynyl groups, balancing reactivity and stability. Methoxy groups (electron-donating) contrast sharply with halogens .
  • Solubility : Longer alkyl chains (butyl) improve organic solvent compatibility compared to phenyl or methyl substituents.

Commercial Availability

  • Bis(4-bromophenyl)diphenylstannane and dibenzylstannane are commercially available (1 supplier each), while ethynyl- and methoxy-substituted analogs lack suppliers, indicating niche research applications .

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